molecular formula C5H4ClF2N3 B2967577 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine CAS No. 1784860-21-4

2-Chloro-6-(difluoromethyl)pyrimidin-4-amine

Cat. No.: B2967577
CAS No.: 1784860-21-4
M. Wt: 179.55
InChI Key: DYSJZECPYKPOGG-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 2 and a difluoromethyl group at position 4. This compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity and fluorine-enhanced physicochemical properties. The difluoromethyl group improves metabolic stability and bioavailability, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions . Recent studies highlight its role in fungicide development, particularly in derivatives targeting plant pathogens like Puccinia sorghi and Erysiphe graminis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(difluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2N3/c6-5-10-2(4(7)8)1-3(9)11-5/h1,4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJZECPYKPOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine typically involves

Biological Activity

2-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chlorine atom at the 2-position and a difluoromethyl group at the 6-position. The presence of these functional groups is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 8–32 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, the compound showed lower toxicity towards normal cells (HUVEC), suggesting a favorable therapeutic index .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The IC50 values for this inhibition have been reported to be around 0.04 µM, indicating high potency .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound binds to active sites on enzymes like DHFR, disrupting their function.
  • Cell Signaling Pathways : It influences signaling pathways related to cell survival and apoptosis, particularly through modulation of caspase activity.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine core significantly affect the compound's biological activity:

Substituent PositionModification TypeEffect on Activity
2Chlorine vs. FluorineChlorine enhances potency
6Difluoromethyl vs. MethylDifluoromethyl increases solubility and bioactivity
4Amine vs. AlkylAmines show better enzyme inhibition

These findings emphasize the importance of specific substituents in enhancing the compound's efficacy against various biological targets .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a new antibiotic agent .
  • Cancer Research : In vivo studies demonstrated that when administered to tumor-bearing mice, this compound significantly reduced tumor size without notable side effects on normal tissues .
  • Enzyme Inhibition : A comprehensive review indicated that this compound is among the most potent inhibitors of DHFR identified to date, suggesting its potential use in cancer therapy where DHFR inhibition is beneficial .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Table 1: Substituent Effects on Fungicidal Activity and Toxicity
Compound Name Substituents (Positions) EC50 (mg/L) vs. P. sorghi Toxicity (Rat LD50, mg/kg) Key Reference(s)
2-Chloro-6-(difluoromethyl)pyrimidin-4-amine Cl (2), CF2H (6) 0.16 >2000
HNPC-A9229 (Derivative) Cl (5), CF2H (6), pyridin-2-yloxy 0.16 >2000
T33 (Derivative) Cl (5), CF2H (6), CF3-pyridinyl 0.60 Not reported
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Cl (2), CF3 (6) 0.45 (est.) 300–500
6-Chloro-2-methylpyrimidin-4-amine Cl (6), CH3 (2) 1.65 >2000

Key Observations :

  • Fluorine Substitution: The difluoromethyl (CF2H) group in this compound provides superior fungicidal potency (EC50 = 0.16 mg/L) compared to non-fluorinated analogs like 6-Chloro-2-methylpyrimidin-4-amine (EC50 = 1.65 mg/L) . This aligns with fluorine's role in enhancing membrane permeability and target binding .
  • Trifluoromethyl vs. Difluoromethyl : Replacing CF2H with CF3 (as in 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine) reduces activity (EC50 = 0.45 mg/L) and increases mammalian toxicity (LD50 = 300–500 mg/kg), likely due to increased lipophilicity and metabolic persistence .
  • Pyridin-2-yloxy Modifications : Derivatives like HNPC-A9229 retain high activity (EC50 = 0.16 mg/L) while reducing toxicity (LD50 >2000 mg/kg), demonstrating that bulky substituents mitigate adverse effects without compromising efficacy .

Structure-Activity Relationship (SAR) Trends

Position 6 Substituents :

  • CF2H > CF3 > CH3 : Difluoromethyl maximizes fungicidal activity while maintaining low toxicity, whereas trifluoromethyl increases potency but also toxicity. Methyl groups are less effective .

Position 2 Substituents :

  • Chlorine at position 2 is critical for electrophilic reactivity, enabling cross-coupling reactions with thiazole or pyridine moieties to enhance target specificity .

Amino Group Modifications: N-alkylation (e.g., phenethyl or pyridinyloxypropan-2-yl) improves systemic mobility and durability in plant tissues .

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a pyrimidine precursor (e.g., 4-aminopyrimidine) with a difluoromethylating agent (e.g., ClCF2_2H or derivatives) under anhydrous conditions .
  • Step 2: Introduce the chloro substituent via chlorination using POCl3_3 or PCl5_5 in the presence of a catalyst like DMF .
  • Optimization: Reaction temperature (80–120°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios are adjusted to maximize yield. Monitor progress via TLC or HPLC.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 19^{19}F NMR confirm substituent positions and purity. The difluoromethyl group shows distinct splitting patterns (e.g., 2JHF^2J_{HF} coupling) .
  • X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software) resolves molecular geometry and hydrogen-bonding networks .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ peak at m/z 192.04) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation .
  • Waste Disposal: Segregate halogenated waste and use licensed disposal services for halogenated organic compounds .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects: The electronegative fluorine atoms increase C–F bond polarization, enhancing hydrogen-bond acceptor capacity and metabolic stability .
  • Bioactivity: Fluorine’s inductive effects reduce basicity of adjacent amines, improving membrane permeability. Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in enzyme assays .

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

  • Data Validation: Cross-check SHELX refinement parameters (R factor < 0.05) with hydrogen-bonding networks and torsional angles .
  • Discrepancy Analysis: If bond lengths deviate (>0.02 Å), re-examine thermal displacement parameters (ADPs) or consider twinning/multi-conformational disorder .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing Cl with Br or CF3_3) .
  • Biological Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity .

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